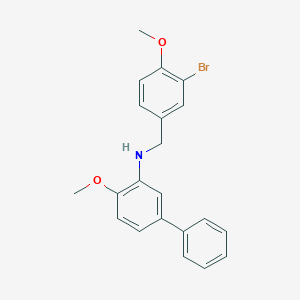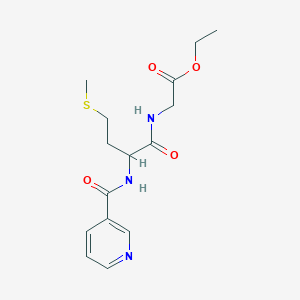
4-butoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-methylbenzamide, also known as BMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-methylbenzamide is not well understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic centers in the reaction. This compound can also act as a mild base and can deprotonate acidic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N-methylbenzamide in lab experiments is its high purity. This compound is easily synthesized and can be purified by column chromatography. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Orientations Futures
There are various future directions for the use of 4-butoxy-N-methylbenzamide in scientific research. One of the directions is the use of this compound in the synthesis of new pharmaceuticals. This compound can also be used in the synthesis of new materials such as polymers and dendrimers. Another direction is the study of the biochemical and physiological effects of this compound in vivo. This can lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. It has unique properties that make it useful in organic synthesis and the synthesis of various compounds. Although the mechanism of action and biochemical and physiological effects of this compound are not well understood, it has the potential to be used in various future directions in scientific research.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-methylbenzamide involves the reaction of 4-butoxyaniline with methyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-butoxy-N-methylbenzamide has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as indoles, pyrazoles, and quinazolines. This compound has also been used in the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
4-butoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-11-7-5-10(6-8-11)12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJBELTCWLWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)

![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)

![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)